[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylphenyl)methanone
Overview
Description
[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylphenyl)methanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a piperidinyl group, along with a methanone moiety attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under reflux conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then substituted with a chlorophenyl group through a nucleophilic aromatic substitution reaction using 3-chlorobenzyl chloride in the presence of a base like sodium hydride.
Formation of Piperidinyl Group: The next step involves the formation of the piperidinyl group by reacting the intermediate compound with piperidine under acidic conditions.
Attachment of Methanone Moiety: Finally, the methanone moiety is introduced by reacting the compound with 2-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxidized products, such as carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and psychiatric conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to act as a serotonergic antagonist, binding to serotonin receptors and blocking the actions of serotonin or serotonergic agonists. This interaction can modulate neurotransmitter levels and influence various physiological processes, including mood regulation, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A compound with a similar piperazine structure but different substituents, known for its role as a selective h5-HT1D antagonist.
4-(3-Chlorophenyl)-1-(2-hydroxy-3,3-diphenylpropyl)piperazin-1-ium chloride: Another related compound with similar biological activities and applications.
Uniqueness
[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylphenyl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to act as a serotonergic antagonist with high selectivity and affinity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O/c1-18-6-2-3-10-22(18)23(28)27-11-5-9-21(17-27)26-14-12-25(13-15-26)20-8-4-7-19(24)16-20/h2-4,6-8,10,16,21H,5,9,11-15,17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVWVDKCTQPSEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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